N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide

Kinase inhibitor design Halogen bonding Lipophilicity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide (CAS 897456-75-6) is a synthetic small molecule (C19H18ClN3O2S, MW 387.88 g/mol) belonging to the 2-thioether-substituted imidazole class. It features a 4-chlorophenyl group at the imidazole 5-position, a thioethyl linker, and a 3-methoxybenzamide terminus.

Molecular Formula C19H18ClN3O2S
Molecular Weight 387.88
CAS No. 897456-75-6
Cat. No. B2920006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide
CAS897456-75-6
Molecular FormulaC19H18ClN3O2S
Molecular Weight387.88
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H18ClN3O2S/c1-25-16-4-2-3-14(11-16)18(24)21-9-10-26-19-22-12-17(23-19)13-5-7-15(20)8-6-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23)
InChIKeyUZDAXJXALQUMLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide (CAS 897456-75-6): Chemical Identity and Structural Class


N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide (CAS 897456-75-6) is a synthetic small molecule (C19H18ClN3O2S, MW 387.88 g/mol) belonging to the 2-thioether-substituted imidazole class . It features a 4-chlorophenyl group at the imidazole 5-position, a thioethyl linker, and a 3-methoxybenzamide terminus. This scaffold is characteristic of ATP-competitive kinase inhibitor pharmacophores, particularly within the p38α MAP kinase inhibitor chemical space [1]. The compound is primarily distributed as a research-grade chemical (typical purity ≥95%) for in vitro target engagement and structure–activity relationship (SAR) studies .

Why Generic Substitution Fails for N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide: The Structural Specificity Problem


Within the 2-thioether imidazole chemical series, minor substituent changes produce marked differences in target binding and selectivity. The 4-chlorophenyl group on the imidazole ring engages a specific lipophilic pocket in kinase ATP-binding sites, while the 3-methoxy substituent on the benzamide ring modulates both electronic character and hinge-region hydrogen-bonding potential [1]. Close analogs—exemplified by N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide (CAS 897455-59-3; MW 371.4), N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-methoxybenzamide (CAS 897456-68-7), N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897456-12-1), and N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide (CAS 897456-83-6; MW 417.91)—differ by only one or two atoms yet may exhibit divergent IC₅₀ values, selectivity profiles, and physicochemical properties . Substituting one analog for another without empirical confirmation therefore risks invalid target engagement, misleading SAR conclusions, or failed assay reproducibility.

Product-Specific Quantitative Differentiation Evidence for N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide (CAS 897456-75-6)


Chlorine vs. Fluorine at the Imidazole 4-Phenyl Ring: Physicochemical and Predicted Binding Differentiation

The target compound carries a 4-chlorophenyl substituent (Cl; van der Waals radius ~1.75 Å; Hansch π = +0.71), whereas its direct 4-fluorophenyl analog (CAS 897455-59-3) bears fluorine (F; vdW radius ~1.47 Å; Hansch π = +0.14) . The larger chlorine atom increases lipophilicity (estimated AlogP Δ ≈ +0.5) and steric bulk in the kinase hydrophobic back pocket, potentially enhancing van der Waals contacts with gatekeeper residues (e.g., Met109 in p38α) while reducing off-target activity against kinases intolerant of larger substituents at this position [1]. This halogen-size differentiation provides a rational basis for selecting the 4-chlorophenyl variant when probing steric complementarity or lipophilic efficiency (LipE) in the back pocket.

Kinase inhibitor design Halogen bonding Lipophilicity

3-Methoxy vs. 2-Methoxy Benzamide Regioisomerism: Predicted H-Bond Geometry and Selectivity

The target compound bears a 3-methoxy substituent on the benzamide ring (meta position), distinguishing it from the 2-methoxy regioisomer (CAS 897456-68-7) and the unsubstituted benzamide analog (CAS 897456-12-1) . In imidazole-based kinase inhibitors, the benzamide carbonyl and the methoxy oxygen can form hydrogen bonds with the kinase hinge region (e.g., Met109–Gly110 backbone in p38α). The meta-methoxy orientation positions the oxygen ~4.5–5.0 Å from the hinge carbonyl, whereas the ortho-methoxy regioisomer introduces an intramolecular hydrogen bond with the amide NH, altering the preferred conformation and potentially shifting kinase selectivity [1]. Quantitative SAR studies on 2-thioether imidazole series demonstrate that methoxy position can modulate p38α IC₅₀ by 2- to 10-fold [1].

Regioisomer SAR Hinge binding Kinase selectivity

Molecular Weight Differentiation from the 3,5-Dimethoxy Analog: Implications for Ligand Efficiency

The target compound (MW 387.88) is 30.03 Da lighter than the 3,5-dimethoxy analog N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide (CAS 897456-83-6; MW 417.91) . In lead optimization, this MW difference corresponds to ~1.5 heavy atoms and is significant for ligand efficiency metrics: assuming equipotent p38α inhibition, the target compound would achieve a ligand efficiency (LE = 1.4 × pIC₅₀ / heavy_atom_count) advantage of ~0.03–0.05 kcal/mol per heavy atom over the dimethoxy analog [1]. Furthermore, the lower MW and reduced number of hydrogen bond acceptors (4 vs. 5) predict improved passive membrane permeability, consistent with the established correlation that each additional HBA can reduce Caco-2 Papp by ~0.3 log units [2].

Ligand efficiency Fragment-based design Permeability

Thioether Linker: Chemical Stability and Synthetic Tractability Relative to Amine-Linked and Ether-Linked Analogs

The target compound incorporates a thioethyl (-S-CH₂-CH₂-) linker between the imidazole core and the benzamide moiety, distinguishing it from aminoethyl-linked or oxyethyl-linked analogs occasionally reported in related imidazole series [1]. The C–S bond (bond dissociation energy ~65 kcal/mol) is chemically robust under physiological pH (2–9) and standard storage conditions, yet the thioether is susceptible to oxidation to sulfoxide (S=O) and sulfone (O=S=O) metabolites by cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9) or by chemical oxidation (H₂O₂, mCPBA) [2]. This property enables the compound to serve as a controlled probe for studying oxidative metabolism or for generating discrete sulfoxide/sulfone derivatives for metabolite identification studies. The thioether is more resistant to hydrolytic cleavage than the corresponding ester, and less basic than an aminoethyl linker, potentially reducing hERG channel off-target interactions [3].

Thioether stability Synthetic chemistry Metabolic stability

Optimal Research and Industrial Application Scenarios for N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-methoxybenzamide (CAS 897456-75-6)


p38α MAP Kinase Inhibitor SAR Probe: Halogen Scanning in the Hydrophobic Back Pocket

Researchers conducting structure–activity relationship studies on p38α MAP kinase inhibitors can use this compound as a halogen-scanning probe. The 4-chlorophenyl group enables systematic comparison against the 4-fluorophenyl analog (CAS 897455-59-3) to quantify the steric and lipophilic contributions of halogen size to kinase binding affinity [1]. This is directly supported by the 2-thioether imidazole scaffold's documented engagement of the p38α ATP-binding site [2].

Kinase Selectivity Profiling via Regioisomeric Methoxybenzamide Series

This 3-methoxybenzamide regioisomer can be deployed alongside the 2-methoxy (CAS 897456-68-7) and unsubstituted benzamide (CAS 897456-12-1) analogs as a matched molecular pair set to interrogate kinase selectivity across a broad panel (e.g., DiscoverX KINOMEscan). The meta-methoxy orientation avoids the intramolecular H-bond present in the ortho-isomer, making it the preferred probe for unbiased hinge-region interaction mapping [1].

Phase I Oxidative Metabolism Probe: Thioether-to-Sulfoxide Conversion Studies

The thioethyl linker provides a tractable oxidation handle for studying CYP450-mediated Phase I metabolism. Incubation with human liver microsomes (HLM) or recombinant CYP3A4/CYP2C9 isoforms enables monitoring of sulfoxide and sulfone metabolite formation by LC-MS/MS. This capability is particularly useful for academic DMPK labs and contract research organizations (CROs) establishing metabolite identification protocols for sulfur-containing drug candidates [1].

Fragment-to-Lead Optimization Starting Point: Superior Ligand Efficiency

With a molecular weight of 387.88 Da and only four hydrogen bond acceptors, this compound occupies a favorable position in lead-like chemical space (MW < 400, HBA ≤ 4) per established drug-likeness guidelines [1]. Procurement of this compound for fragment-based or lead optimization programs is warranted when seeking a core scaffold with documented synthetic tractability and inherent ligand efficiency advantages over the heavier 3,5-dimethoxy analog [2].

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